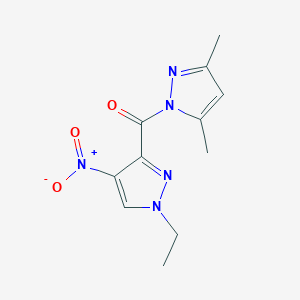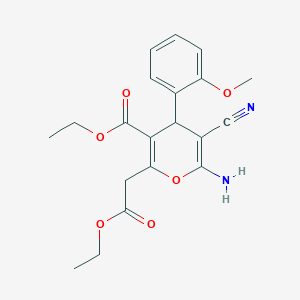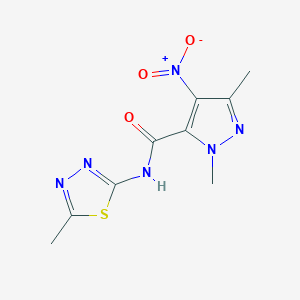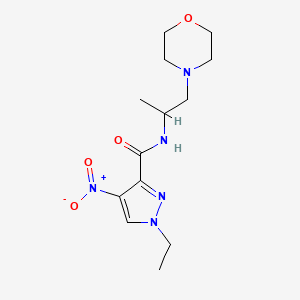
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone
Overview
Description
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with a nitro group, an ethyl group, and a carbonyl group linked to another pyrazole ring, making it a complex and interesting molecule for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring . The carbonyl group can be introduced via acylation reactions using acyl chlorides or anhydrides .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques that can be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Acylation: Acyl chlorides, anhydrides.
Halogenation: Halogens (chlorine, bromine), catalysts (iron(III) chloride).
Major Products
Amino derivatives: Formed from the reduction of the nitro group.
Alcohol derivatives: Formed from the reduction of the carbonyl group.
Halogenated derivatives: Formed from electrophilic substitution reactions.
Scientific Research Applications
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its potential biological activities.
Agrochemistry: It can be used in the synthesis of agrochemicals, such as pesticides and herbicides.
Material Science: Its unique structural properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of (3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways . The nitro group can participate in redox reactions, while the pyrazole rings can interact with various biomolecules through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-methyl-4-nitro-1H-pyrazole
- 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-ethyl-4-amino-1H-pyrazole
Uniqueness
(3,5-dimethyl-1H-pyrazol-1-yl)(1-ethyl-4-nitro-1H-pyrazol-3-yl)methanone is unique due to the presence of both a nitro group and a carbonyl group linked to two pyrazole rings. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
(3,5-dimethylpyrazol-1-yl)-(1-ethyl-4-nitropyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3/c1-4-14-6-9(16(18)19)10(13-14)11(17)15-8(3)5-7(2)12-15/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYJHIAEYAONQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N2C(=CC(=N2)C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[4-(TERT-BUTYL)PHENYL]-2-{[2-(4-METHOXYPHENYL)-2-OXOETHYL]SULFANYL}-4-PHENYL-3-PYRIDYL CYANIDE](/img/structure/B4374834.png)
![2-{[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-2-SULFANYLIDENEETHYL]SULFANYL}-6-(4-FLUOROPHENYL)-4-(FURAN-2-YL)PYRIDINE-3-CARBONITRILE](/img/structure/B4374838.png)
![6-AMINO-4-{3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-3-METHYL-1-(4-METHYLPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B4374839.png)


![3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-cyclopentylpropanamide](/img/structure/B4374894.png)
![ethyl 1-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B4374902.png)
![N-[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]-1-ethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4374910.png)
![N-[3-(AMINOCARBONYL)-5,6-DIHYDRO-4H-CYCLOPENTA[B]THIOPHEN-2-YL]-1-ETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4374912.png)


![5-cyclopropyl-7-(difluoromethyl)-N-(5-methyl-1,3-thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4374948.png)
![5-cyclopropyl-7-(difluoromethyl)-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4374956.png)
